![molecular formula C19H23N3O3 B2820696 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 2034359-11-8](/img/structure/B2820696.png)
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). This compound is a potent and selective inhibitor of the mutated EGFR protein, which is commonly found in NSCLC patients.
Applications De Recherche Scientifique
Cancer Research and Pharmacokinetics
- AR-A014418, a closely related compound, exhibits potential against cancer cells, nociceptive pain, and neurodegenerative disorders. A study synthesized its deuterium-labeled version for LC–MS analysis to support pharmacokinetics research, highlighting its utility in studying drug absorption and distribution (Liang et al., 2020).
Anion Recognition and Photophysical Studies
- Functionalized phenyl urea and thiourea possessing silatranes were synthesized and their anion recognition properties were explored through photophysical and theoretical studies. This research suggests applications in sensing and molecular recognition technologies (Singh et al., 2016).
Radiosynthesis for Imaging
- The radiosynthesis of [(11)C-carbonyl] AR-A014418 via [(11)C]CO(2) fixation introduces a method for creating radiolabeled 1-aryl-3-benzyl ureas. This technique is valuable for developing positron emission tomography (PET) tracers for imaging studies, contributing to neuroscientific and oncological research (Hicks et al., 2012).
Enzyme Inhibition for Drug Discovery
- Investigations into substituted phenyl ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) have identified potent inhibitors with potential therapeutic applications in cancer treatment. The study's insights into binding modes and enzyme inhibition underscore the compound's relevance in drug discovery (Pireddu et al., 2012).
Antimicrobial and Antiproliferative Effects
- Some novel heterocyclic compounds derived from a similar chemical structure demonstrated significant lipase and α-glucosidase inhibition, providing a foundation for the development of new therapeutic agents addressing metabolic disorders (Bekircan et al., 2015).
- Another study synthesized and evaluated the antiproliferative effects of phenylpyrazolodiazepin-7-ones on cancer cells, highlighting the potential for these compounds in cancer treatment strategies (Kim et al., 2011).
Propriétés
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJJVSXXCJHXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.